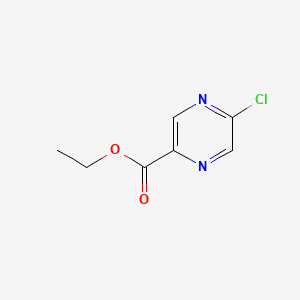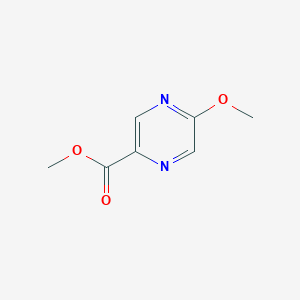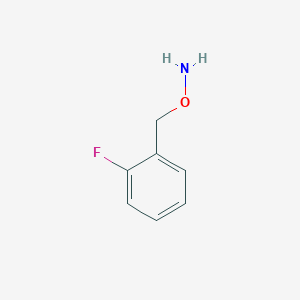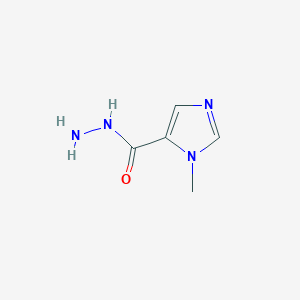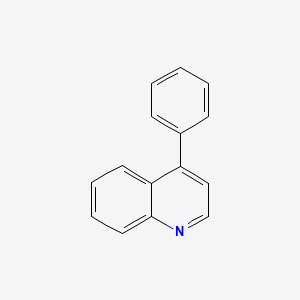
4-Phenylquinoline
Vue d'ensemble
Description
4-Phenylquinoline is a compound with the molecular formula C15H11N . It has been found to induce HIV-1 reactivation and apoptosis in latently HIV-1 infected cells .
Synthesis Analysis
The synthesis of 4-Phenylquinoline has been reported in the literature. A simple and facile synthesis of 4‐Phenylquinoline‐fused Pyrrolidin‐2‐ones has been described .
Molecular Structure Analysis
The molecular structure of 4-Phenylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight of 4-Phenylquinoline is 205.25 g/mol . The InChIKey of 4-Phenylquinoline is LOCUXGFHUYBUHF-UHFFFAOYSA-N .
Chemical Reactions Analysis
4-Phenylquinoline has been involved in various chemical reactions. For example, it has been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenylquinoline include a molecular weight of 205.25 g/mol, a XLogP3 of 3.9, and a topological polar surface area of 12.9 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 1 .
Applications De Recherche Scientifique
Medicinal Chemistry
4-Phenylquinoline derivatives have significant importance in medicinal chemistry . They are used as a scaffold for designing novel pharmaceuticals.
Anticancer Applications
These compounds have shown potential as promising drug candidates for anticancer treatments .
Antimicrobial Applications
4-Phenylquinoline derivatives have been found to possess antimicrobial properties .
Anti-inflammatory Applications
These compounds also exhibit anti-inflammatory activities, making them valuable in the development of new anti-inflammatory drugs .
Antiviral Applications
4-Phenylquinoline derivatives have demonstrated antiviral activities .
Industrial Applications
Apart from their pharmacological applications, 4-Phenylquinoline derivatives also have diverse industrial applications .
Material Science
In the field of material science, these compounds are used due to their unique properties .
Catalyst in Organic Synthesis
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
4-Phenylquinoline primarily targets the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a significant target for antiretroviral therapy . Additionally, quinoline derivatives have been found to target G-quadruplexes , non-canonical nucleic acid structures found in specific G-rich DNA or RNA sequences in the human genome .
Mode of Action
4-Phenylquinoline interacts with its targets by binding to an allosteric site, triggering HIV-1 IN multimerisation . This interaction disrupts the normal function of the enzyme, thereby inhibiting the replication of the HIV virus . In the case of G-quadruplexes, quinoline derivatives stabilize these structures, which can lead to telomerase inhibition .
Biochemical Pathways
The inhibition of hiv-1 in disrupts the viral replication process, affecting the overall life cycle of the hiv virus . The stabilization of G-quadruplexes can affect various cellular processes, including DNA replication, transcription, and translation .
Pharmacokinetics
Quinolones, a class of compounds to which 4-phenylquinoline belongs, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 4-Phenylquinoline may also exhibit good bioavailability.
Result of Action
The primary result of 4-Phenylquinoline’s action is the inhibition of HIV-1 replication . By disrupting the function of HIV-1 IN, the compound prevents the virus from integrating its genetic material into the host cell’s DNA, thereby blocking the production of new virus particles . The stabilization of G-quadruplexes can lead to telomerase inhibition, potentially limiting the proliferation of cancer cells .
Propriétés
IUPAC Name |
4-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCUXGFHUYBUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334785 | |
| Record name | 4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylquinoline | |
CAS RN |
605-03-8 | |
| Record name | 4-Phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-phenylquinoline?
A1: The molecular formula of 4-phenylquinoline is C15H11N, and its molecular weight is 205.25 g/mol.
Q2: Are there any spectroscopic data available to characterize 4-phenylquinoline?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize 4-phenylquinoline and its derivatives. For instance, Fourier transform infrared (FTIR) spectroscopy has been employed to confirm the presence of specific functional groups, such as C=O, N-H, and O-H, in synthesized derivatives. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, has been extensively used to elucidate the structures and assign proton and carbon signals in these compounds. [, , ]
Q3: What are the common synthetic approaches to obtain 4-phenylquinoline derivatives?
A3: The Friedländer condensation reaction is a widely employed method for synthesizing substituted 4-phenylquinolines. This acid-catalyzed reaction involves the condensation of 2-aminobenzophenones with various ketones or aldehydes. [, , , , , , ] Researchers have explored different catalysts and reaction conditions to optimize the yield and selectivity of this reaction. For example, one study demonstrated the use of copper (II) ions, originating from a CuBTC metal-organic framework, as a soluble catalyst in the Friedländer synthesis. []
Q4: What types of reactions can 4-phenylquinoline derivatives undergo?
A4: 4-Phenylquinoline derivatives exhibit diverse reactivity, making them valuable building blocks for synthesizing more complex molecules. Some notable reactions include:
- N-Alkylation: Researchers have reported the N-alkylation of 4-phenylquinoline derivatives using various alkylating agents. [] For instance, one study described the N-alkylation of ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with N-heterocycles using ZnO nanorods as a catalyst. []
- Halogenation: The introduction of halogen atoms, such as bromine, into the 4-phenylquinoline scaffold is possible. [] These halogenated derivatives can serve as versatile intermediates for further functionalization, enabling access to a broader range of 4-phenylquinoline-based compounds.
Q5: Can 4-phenylquinoline derivatives act as ligands in metal complexes?
A5: Yes, certain 4-phenylquinoline derivatives can function as ligands in metal complexes. Studies have shown that derivatives with two nitrogen-containing binding sites can act as asymmetric bidentate ligands, forming complexes with transition metals such as ruthenium, osmium, or iridium. [, ] These metal complexes have garnered significant attention for their potential applications in various fields, including catalysis and materials science.
Q6: Do 4-phenylquinoline derivatives exhibit any notable photophysical properties?
A6: Yes, many 4-phenylquinoline derivatives display intriguing photoluminescent properties, making them attractive candidates for applications in organic electronics and optoelectronics. These compounds often exhibit blue or green emissions, and their emission properties can be fine-tuned by introducing various substituents onto the 4-phenylquinoline core. [, , , ]
Q7: What are some potential applications of 4-phenylquinoline derivatives in organic electronics?
A7: The unique photophysical properties of 4-phenylquinoline derivatives have led to their exploration as emissive materials in organic light-emitting diodes (OLEDs). [, , , ] Researchers have synthesized and characterized various 4-phenylquinoline-based polymers and oligomers for this purpose. For example, one study reported the synthesis of oligothiophene-b-oligoquinoline-b-oligothiophene triblock co-oligomers, which demonstrated efficient blue, green, and yellow emissions in OLED devices. []
Q8: Have 4-phenylquinoline derivatives shown any promising biological activities?
A8: Research on 4-phenylquinoline derivatives has revealed a wide range of potential biological activities, including:
- Antidepressant activity: Several studies have investigated the antidepressant potential of 4-phenylquinoline derivatives. [, , , ] Some derivatives demonstrated potent antidepressant effects in animal models, comparable to or even exceeding the efficacy of standard antidepressants. [, , ]
- Hypolipidemic activity: Studies have explored the hypolipidemic properties of certain 4-phenylquinoline derivatives, demonstrating their potential in managing lipid levels. [] One study identified 8-methoxy-4-phenylquinoline as a bioactive compound with hypolipidemic activity in the leaves of Ficus polita. []
- Angiotensin II receptor antagonist activity: Some 4-phenylquinoline derivatives have exhibited potent antagonistic activity against the angiotensin II type 1 (AT1) receptor. [, ] These findings suggest their potential as antihypertensive agents. Notably, researchers have designed and synthesized novel AT1 receptor antagonists incorporating 4-phenylquinoline moieties, with some compounds demonstrating nanomolar affinity for the AT1 receptor. []
Q9: What are the structure-activity relationships (SAR) observed for 4-phenylquinoline derivatives?
A9: SAR studies have been crucial in understanding how structural modifications to the 4-phenylquinoline scaffold influence its biological activity, potency, and selectivity. Researchers have systematically varied substituents at different positions on the quinoline ring and the phenyl ring to explore these relationships. [, , , , , ] These studies have provided valuable insights into optimizing the design and synthesis of more potent and selective 4-phenylquinoline-based drug candidates.
Q10: How has computational chemistry contributed to the understanding of 4-phenylquinoline derivatives?
A10: Computational chemistry has played a vital role in elucidating the structural, electronic, and optical properties of 4-phenylquinoline derivatives. Researchers have employed various computational methods, including density functional theory (DFT) and ab initio calculations, to study these compounds. [, ] DFT calculations have been particularly helpful in investigating the electronic structures and optical properties, providing insights into their potential applications in OLEDs and other optoelectronic devices. [] Moreover, molecular docking studies have been conducted to investigate the binding modes and interactions of 4-phenylquinoline derivatives with their biological targets, such as the AT1 receptor. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)


